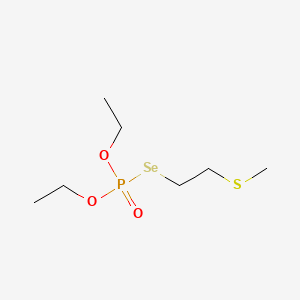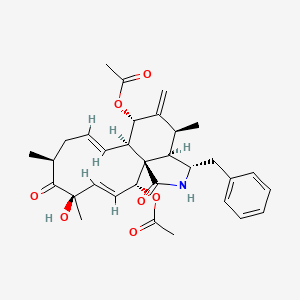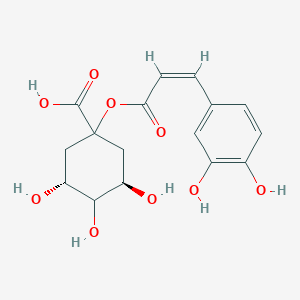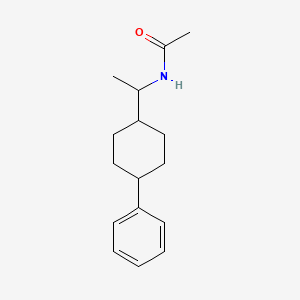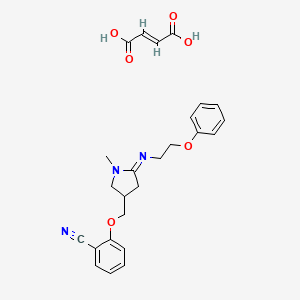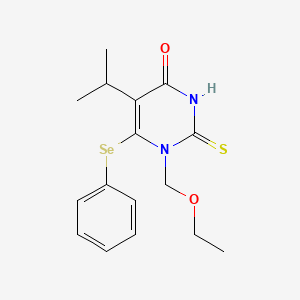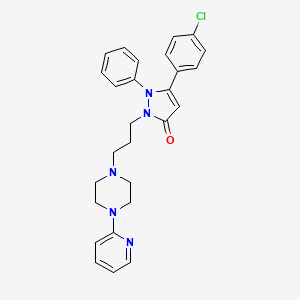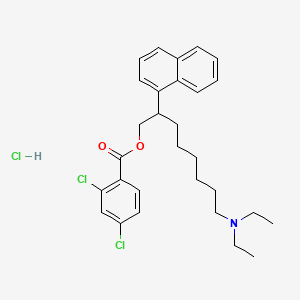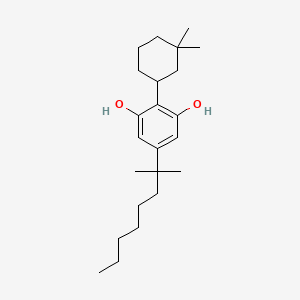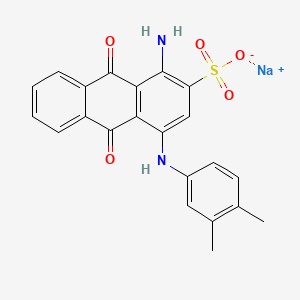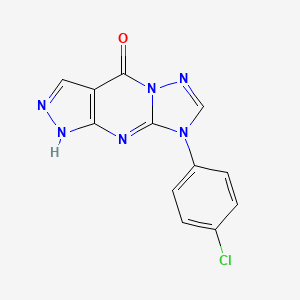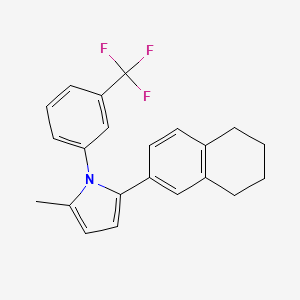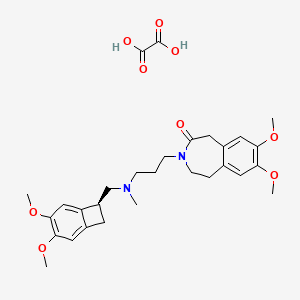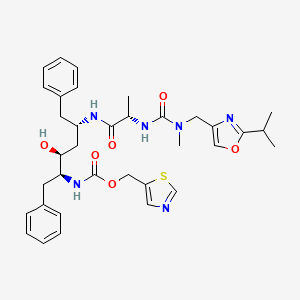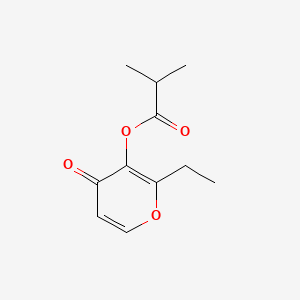
Ethyl maltol isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a clear, light yellow liquid with a sweet fruity aroma.
- The compound is practically insoluble to insoluble in water but soluble in ethanol .
Ethyl maltol isobutyrate: ) is a flavoring agent used in the food industry.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of ethyl maltol isobutyrate are not widely documented.
- it is industrially produced, and its synthesis likely involves esterification or related processes.
Chemical Reactions Analysis
- Ethyl maltol isobutyrate may undergo various reactions, including esterification, hydrolysis, and oxidation.
- Common reagents used in esterification reactions include alcohols and acids.
- Major products formed would be esters, which contribute to its characteristic aroma.
Scientific Research Applications
- While detailed research on this specific compound is limited, it is primarily used as a flavoring agent.
- In the food industry, it enhances the taste of various products, such as baked goods, candies, and beverages.
- Its applications extend beyond food, but further scientific investigations are needed to explore its potential in other fields.
Mechanism of Action
- The exact mechanism by which ethyl maltol isobutyrate exerts its effects remains unclear.
- It likely interacts with taste receptors, enhancing sweetness perception due to its fruity aroma.
- Molecular targets and pathways involved require further study.
Comparison with Similar Compounds
- Ethyl maltol isobutyrate is unique due to its specific combination of chemical features.
- Similar compounds include maltol (3-hydroxy-2-methyl-4-pyrone) and ethyl maltol (3-hydroxy-2-ethyl-4-pyrone), which share structural similarities but differ in substituents.
Remember that scientific research evolves, and additional studies may provide more insights into the compound’s properties and applications.
Properties
CAS No. |
852997-28-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2-ethyl-4-oxopyran-3-yl) 2-methylpropanoate |
InChI |
InChI=1S/C11H14O4/c1-4-9-10(8(12)5-6-14-9)15-11(13)7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
AQLJHZDIKBDZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C=CO1)OC(=O)C(C)C |
density |
1.132-1.138 |
physical_description |
Clear light yellow liquid/sweet fruity aroma |
solubility |
Practically insoluble to insoluble Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


